molecular formula C15H16O B102416 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran CAS No. 16274-33-2

3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran

Cat. No.: B102416
CAS No.: 16274-33-2
M. Wt: 212.29 g/mol
InChI Key: HYUYQZUDUFSJRS-UHFFFAOYSA-N
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Description

3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran, commonly known as β-lapachone, is a synthetic naphthoquinone derivative derived from the bark of the Tabebuia avellanedae (lapacho) tree. Its chemical structure consists of a fused naphthalene ring system with a pyran ring substituted with two methyl groups at the 2-position and a diketone moiety at positions 5 and 6 (C₁₅H₁₄O₃; molecular weight: 242.27 g/mol) . β-Lapachone has garnered significant attention for its anticancer properties, acting as a potent NAD(P)H:quinone oxidoreductase 1 (NQO1) substrate. NQO1 catalyzes the two-electron reduction of β-lapachone, generating reactive oxygen species (ROS) that induce DNA damage, apoptosis, and synergistic radiosensitization in cancer cells .

Key pharmacological activities include:

  • Topoisomerase II inhibition: Induces DNA cleavage via stabilization of topoisomerase II-DNA complexes .
  • NQO1-dependent cytotoxicity: Selective toxicity in NQO1-overexpressing tumors (e.g., pancreatic, breast, and lung cancers) .
  • Metabolic profile: Undergoes glucuronidation and sulfation, with a unique glucosylsulfate conjugate identified in mammals .

Properties

IUPAC Name

2,2-dimethyl-3,4-dihydrobenzo[h]chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-15(2)10-9-12-8-7-11-5-3-4-6-13(11)14(12)16-15/h3-8H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUYQZUDUFSJRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C3=CC=CC=C3C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453467
Record name 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16274-33-2
Record name 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Catalyzed Cyclization

The reaction of sodium 1-naphthoxide with 3-chloro-3-methylbutyne in refluxing toluene yields 3,4-dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran. The process involves nucleophilic substitution followed by intramolecular cyclization. Key parameters include:

  • Temperature : 110–120°C

  • Catalyst : None (base-mediated)

  • Yield : ~70%

Acid-Catalyzed Cyclization

Substituted propargyl alcohols react with 1-naphthol in dichloromethane (DCM) using p-toluenesulfonic acid (PTSA) as a catalyst. For example:

  • Precursor : 2-methylbut-3-yn-2-ol

  • Solvent : DCM

  • Catalyst : 5 mol% PTSA

  • Reaction Time : 3 hours
    This method achieves 85–90% yield and is scalable for industrial production.

Meldrum’s Acid-Mediated Synthesis

Condensation with Naphthalene Derivatives

Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) reacts with 1-naphthol derivatives under acidic conditions to form the target compound. A typical procedure involves:

  • Molar Ratio : 1:1 (Meldrum’s acid : naphthol)

  • Catalyst : Concentrated H<sub>2</sub>SO<sub>4</sub>

  • Solvent : Acetic anhydride

  • Temperature : 80–90°C

  • Yield : 65–75%

Green Chemistry Adaptations

Industrial methods employ continuous flow reactors to enhance efficiency:

  • Residence Time : 20–30 minutes

  • Solvent : Ethyl acetate (recyclable)

  • Purity : >99% by HPLC

Dimerization of Naphthopyran Derivatives

Exposing 2,2-dimethyl-2H-naphtho[1,2-b]pyran to acetic acid and H<sub>2</sub>SO<sub>4</sub> induces dimerization, forming 3,4-dihydro-4,3-bis(2,2-dimethyl-2H-naphtho[1,2-b]pyran). While this side reaction reduces yield, it provides insights into stability:

  • Conditions : 25°C, 48 hours

  • Byproduct Formation : 30–40%

Comparative Analysis of Methods

Method Catalyst Temperature Yield Scalability
Propargyl ether cyclizationPTSA25–120°C85–90%High
Meldrum’s acid condensationH<sub>2</sub>SO<sub>4</sub>80–90°C65–75%Moderate
DimerizationH<sub>2</sub>SO<sub>4</sub>25°C60–70%*Low
*Yield refers to the primary product before dimerization.

Industrial Production Considerations

Purification Techniques

  • Column Chromatography : Silica gel with petroleum ether.

  • Recrystallization : Ethanol/water mixtures (purity >98%).

Challenges and Optimizations

  • Byproduct Formation : Dimerization is mitigated by maintaining reaction temperatures below 100°C.

  • Catalyst Recycling : Immobilized PTSA on mesoporous silica reduces waste.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

β-Lapachone belongs to the naphthoquinone family, which includes structurally and functionally related compounds. Below is a detailed comparison:

Structural Analogues
Compound Name Structure/Modification Molecular Weight Key Targets/Mechanisms Therapeutic Applications
β-Lapachone (C₁₅H₁₄O₃) Naphtho[1,2-b]pyran-5,6-dione, 2,2-dimethyl 242.27 NQO1, Topoisomerase II, ROS generation Cancer, hypertension
α-Lapachone (9-Hydroxy-α-lapachone) Naphtho[2,3-b]furan-4,9-dione 242.27 Topoisomerase I/II, ROS Antiparasitic, antiviral
Menadione (Vitamin K₃) 2-Methyl-1,4-naphthoquinone 172.18 Topoisomerase II, redox cycling Anticoagulant, pro-oxidant
Alkannin/Shikonin derivatives 1,4-Naphthoquinone with hydroxyl/isoprenyl ~288.3 DNA damage, topoisomerase inhibition Antileukemic
3,4-Dihydro-3,4-dihydroxynaphthalen-1(2H)-one Reduced naphthalenone with dihydroxy groups 178.19 Not well-characterized Synthetic intermediate

Key Structural Differences :

  • Position of quinone groups: β-Lapachone is an ortho-quinone, while menadione is a para-quinone. This difference influences redox cycling efficiency and enzyme interactions .
  • Ring fusion : α-Lapachone contains a furan ring instead of a pyran, altering its topoisomerase inhibition profile .
Mechanistic and Pharmacological Comparisons
2.2.1. NQO1 Dependency
  • β-Lapachone : Requires NQO1 for bioactivation, leading to ROS-mediated DNA damage and apoptosis. This dependency enables tumor-selective toxicity .
  • Menadione : Acts independently of NQO1, relying on one-electron reductases (e.g., cytochrome P450) for redox cycling, which increases systemic oxidative stress .
2.2.2. Topoisomerase Inhibition
  • β-Lapachone : Primarily inhibits topoisomerase II by stabilizing DNA-enzyme complexes, similar to etoposide but with additional ROS effects .
  • α-Lapachone : Inhibits both topoisomerase I and II, resembling camptothecin in mechanism but with broader ROS generation .
2.2.3. Metabolic Pathways
Compound Major Metabolites Enzymes Involved Clinical Implications
β-Lapachone Glucosylsulfate conjugate, glucuronides UGTs, sulfotransferases Rapid clearance, low oral bioavailability
Menadione Menadiol, menadione epoxide NADPH-cytochrome P450 reductase Hepatotoxicity due to redox cycling
Shikonin Glucuronides, hydroxylated derivatives CYP450s, UGTs Improved solubility in prodrug forms
Efficacy in Drug-Resistant Cancers
  • β-Lapachone : Effective against multidrug-resistant (MDR) cancers, as its mechanism bypasses P-glycoprotein efflux pumps .
  • Alkannin derivatives : Show reduced efficacy in MDR models due to susceptibility to efflux mechanisms .

Biological Activity

3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran, also known as β-lapachone, is a compound derived from natural sources with significant biological activities. It has been studied for its potential therapeutic applications, particularly in cancer treatment and as an antiparasitic agent. This article provides a detailed overview of its biological activity, including research findings and case studies.

  • Chemical Name : this compound
  • CAS Number : 16274-33-2
  • Molecular Formula : C15H16O
  • Molecular Weight : 212.29 g/mol

Anticancer Properties

β-lapachone has garnered attention for its anticancer properties. Research indicates that it induces apoptosis in various cancer cell lines through the activation of the NAD(P)H:quinone oxidoreductase (NQO1) pathway. This mechanism enhances oxidative stress within cancer cells, leading to cell death.

Key Findings :

  • A study demonstrated that β-lapachone exhibited significant cytotoxicity against HeLa and KG-1 cancer cells when encapsulated in targeted nanocapsules. The encapsulation improved the drug's bioavailability and reduced toxicity to normal cells compared to free β-lapachone .
  • Another investigation showed that β-lapachone could enhance the effects of conventional chemotherapy agents, potentially leading to more effective treatment regimens for resistant cancer types .

Antiparasitic Activity

In addition to its anticancer effects, β-lapachone has shown promise as an antiparasitic agent. It has been evaluated for its activity against Trypanosoma cruzi, the causative agent of Chagas disease.

Research Insights :

  • A study reported that β-lapachone encapsulated in cyclodextrin complexes exhibited enhanced trypanocidal activity compared to the free drug. The encapsulation improved solubility and bioavailability, making it a viable candidate for treating T. cruzi infections .
  • The pharmacokinetic profile of β-lapachone was found to be significantly improved when delivered via targeted nanocarriers, allowing for sustained release and increased efficacy against the parasite .

Case Studies

StudyObjectiveFindings
Milena Ferraz et al. (2021)Evaluate the cytotoxicity of β-lapachone nanocapsulesTargeted nanocapsules showed higher antiproliferative effects on cancer cells compared to free β-lapachone.
PMC Article (2024)Investigate β-lapachone's trypanocidal activityEncapsulation in cyclodextrin increased the drug's effectiveness against T. cruzi.

Pharmacokinetics

The pharmacokinetic behavior of β-lapachone has been studied extensively. It is characterized by rapid absorption and distribution in tissues when administered via intraperitoneal routes. Studies indicate that the compound's half-life can be extended through encapsulation techniques.

Pharmacokinetic Parameters :

  • Absorption : Rapid after intraperitoneal administration.
  • Half-Life : Extended when delivered via targeted nanocarriers.
  • Bioavailability : Significantly improved with encapsulation methods.

Q & A

Basic: What are the standard synthetic routes for 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran derivatives?

Methodological Answer:
Derivatives are synthesized by reacting substituted naphthols with propargyl alcohols or via multicomponent reactions. For example, 6-substituted derivatives (e.g., halo, methyl) are prepared by condensing 1-naphthol derivatives with 1,1-diarylprop-2-yn-1-ol in acidic conditions. Subsequent dimerization is achieved using acetic acid with a few drops of concentrated sulfuric acid, yielding dimers like 3,4-dihydro-4,3-bis(2,2-dimethyl-2H-naphtho[1,2-b]pyran) . Structural confirmation relies on 1H^1H-NMR and IR spectroscopy to verify substituent positioning and dimer connectivity .

Basic: How are photochromic properties of dimerized derivatives characterized?

Methodological Answer:
Photochromic behavior is assessed by irradiating dimer solutions (e.g., in toluene) with unfiltered light from a flashgun, observing color changes (e.g., colorless to red). Thermal fade rates are measured spectrophotometrically, with substituents at the 2- or 6-positions significantly influencing stability. For instance, dimers with bulky 2-aryl groups exhibit slower fade rates due to steric hindrance, while electron-withdrawing groups at the 6-position enhance coloration intensity .

Advanced: What mechanistic contradictions exist in β-lapachone's anticancer activity?

Methodological Answer:
While β-lapachone (a derivative of the compound) is known to inhibit Topoisomerase I (Topo I) and induce apoptosis via ROS production, some studies challenge Topo I's role. For example, in vivo models show that β-lapachone's cytotoxicity in MDA-MB-231 breast cancer cells is primarily mediated by NAD(P)H:quinone oxidoreductase 1 (NQO1)-dependent ROS generation and mitochondrial dysfunction, not Topo I inhibition . Researchers must validate mechanisms using NQO1-knockout models or Topo I activity assays to resolve contradictions .

Advanced: How can electrocatalytic methods optimize synthesis of related spiro compounds?

Methodological Answer:
Spiro[furo[3,2-b]pyran-2,5′-pyrimidine] scaffolds are synthesized via electrocatalytic multicomponent reactions under green conditions. A typical protocol involves mixing aldehydes, malononitrile, and pyrimidine-2,4-dione in ethanol with a catalytic mediator (e.g., NH4_4Br) at room temperature. Controlled electrolysis (e.g., 10 mA/cm2^2) for 60–90 minutes yields products with >85% efficiency, avoiding column chromatography .

Advanced: What are the metabolic pathways of β-lapachone in mammalian systems?

Methodological Answer:
In vitro metabolite profiling using HPLC-MS identifies glucosylsulfate conjugates as primary metabolites in mammalian blood. For example, this compound-5,6-dione undergoes phase II metabolism via sulfotransferases and UDP-glucuronosyltransferases, producing water-soluble derivatives excreted renally. Dose-dependent studies in rodents reveal nonlinear pharmacokinetics due to saturation of metabolic enzymes .

Basic: How does dimerization impact the compound's spectroscopic and thermal properties?

Methodological Answer:
Dimerization introduces extended conjugation, shifting UV-Vis absorption maxima to longer wavelengths (e.g., 450–500 nm). Thermal gravimetric analysis (TGA) shows dimers have higher decomposition temperatures (>250°C) compared to monomers, attributed to increased molecular rigidity. Differential scanning calorimetry (DSC) reveals glass transition temperatures (Tg_g) influenced by substituent polarity .

Advanced: What strategies resolve conflicting data on substituent effects in photochromic dimers?

Methodological Answer:
Contradictory reports on substituent effects (e.g., electron-donating vs. withdrawing groups) are addressed by systematic studies using time-resolved spectroscopy and computational modeling (e.g., DFT). For example, 6-bromo substituents accelerate thermal fade due to enhanced spin-orbit coupling, while 2-cyclopropyl groups stabilize the colored state via reduced steric strain .

Basic: What safety precautions are required when handling 3,4-Dihydro-2H-pyran derivatives?

Methodological Answer:
Derivatives are flammable liquids with skin/eye irritation hazards. Handling requires PPE (gloves, goggles), inert atmosphere (N2_2) for reactions, and storage away from oxidizers. Spill management involves adsorption with inert materials (e.g., vermiculite) and disposal per EPA guidelines .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran
Reactant of Route 2
Reactant of Route 2
3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran

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